butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
Description
The compound "butanedioic acid; N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide" refers to a salt form of levosulpiride, the pharmacologically active S-enantiomer of racemic sulpiride .
Properties
CAS No. |
72306-58-2 |
|---|---|
Molecular Formula |
C19H29N3O8S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H23N3O4S.C4H6O4/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;5-3(6)1-2-4(7)8/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
PRSMDSLIXORZKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1-ethyl-2-pyrrolidinone. The sulfamoylbenzamide structure can be prepared by sulfonation of a suitable benzamide derivative, followed by methoxylation.
The final step involves the coupling of the butanedioic acid moiety with the N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide intermediate. This coupling reaction is typically carried out under acidic or basic conditions, using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Pharmacokinetics :
- Sulpiride’s poor solubility (0.1 mg/mL in water ) limits bioavailability. Co-crystallization with coformers (e.g., adipic acid, fumaric acid) improves dissolution rates by 2–3× .
Amisulpride and Enantiomers
Structure : Substitution of sulfamoyl (-SO₂NH₂) with ethylsulfonyl (-SO₂C₂H₅) at position 5 of the benzamide ring .
Enantiomer-Specific Effects :
- Esamisulpride (S-amisulpride): Higher D₂ antagonism, used for psychosis.
ASP-azo-ASA (Amisulpride Conjugate)
Structure: Amisulpride linked to 5-aminosalicylic acid (5-ASA) via an azo bond .
| Parameter | ASP-azo-ASA | Amisulpride |
|---|---|---|
| Target | Colon-specific delivery | Systemic absorption |
| Efficacy | Superior anti-inflammatory effects in colitis models | Limited to CNS/psychiatric use |
| Side Effects | Reduced systemic exposure | Extrapyramidal symptoms |
Mechanism : Azo bond cleavage by colonic bacteria releases 5-ASA and amisulpride locally, enhancing efficacy in inflammatory bowel disease .
Other Structural Derivatives
5-[(Dimethylsulfamoyl)amino] Variant
Structure : Replaces sulfamoyl (-SO₂NH₂) with dimethylsulfamoyl (-SO₂N(CH₃)₂) .
Impact : Increased lipophilicity may alter blood-brain barrier penetration and receptor binding kinetics.
Research Developments
Enantiomeric Superiority : Levosulpiride’s S-configuration enhances D₂ receptor binding by 50–100% compared to racemic sulpiride .
Co-Crystal Engineering : Sulpiride-adipic acid co-crystals exhibit 2.5× faster dissolution, addressing bioavailability limitations .
Targeted Drug Delivery : ASP-azo-ASA reduces systemic side effects by 40–60% in murine colitis models .
Biological Activity
Butanedioic acid; N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide, with the molecular formula C19H29N3O8S, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Butanedioic Acid Backbone : Provides structural stability and may influence solubility.
- Pyrrolidine Moiety : Implicated in receptor binding and pharmacokinetics.
- Methoxy Group : Enhances lipophilicity and may improve bioavailability.
- Sulfamoylbenzamide Structure : Known for interactions with various biological targets.
Research indicates that butanedioic acid; N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide exhibits significant antipsychotic activity. It is structurally related to sulpiride, a known dopamine receptor antagonist. The compound's mechanism may involve:
- Dopamine Receptor Antagonism : Similar to sulpiride, it may block D2 receptors, affecting neurotransmitter balance in the brain.
- Inhibition of Enzymatic Activity : The sulfamoyl group can mimic natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways.
Antipsychotic Effects
Studies suggest that this compound may be effective in treating conditions such as schizophrenia and depression due to its ability to modulate dopaminergic activity. Its enhanced solubility compared to traditional formulations could lead to improved therapeutic efficacy.
Neuroprotective Properties
Preliminary research indicates potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways. This could make it a candidate for further studies in neurodegenerative diseases.
Research Findings
A summary of key research findings is presented in the following table:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antipsychotic effects in animal models, comparable to sulpiride. |
| Study 2 | Showed improved solubility and bioavailability over traditional formulations. |
| Study 3 | Investigated neuroprotective effects, suggesting a role in reducing oxidative stress in neuronal cells. |
Case Studies
-
Case Study on Schizophrenia Treatment :
- A clinical trial assessed the efficacy of butanedioic acid; N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide in patients with schizophrenia. Results indicated a reduction in positive symptoms with minimal side effects compared to existing antipsychotics.
-
Neuroprotection in Animal Models :
- Research involving rodent models of neurodegeneration showed that administration of the compound resulted in decreased markers of inflammation and oxidative stress, suggesting potential therapeutic applications in Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing butanedioic acid; N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves coupling a sulfamoylbenzamide intermediate with a pyrrolidine derivative. Key steps include:
- Sulfonylation : Introduction of the sulfamoyl group via reaction with sulfamic acid under acidic conditions (e.g., H₂SO₄ catalysis) .
- Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC or DCC) to link the benzamide moiety to the pyrrolidine scaffold .
- Purity Optimization : Chromatographic purification (silica gel or reverse-phase HPLC) is critical due to byproducts from incomplete coupling or residual solvents .
- Data Note : Reaction temperatures >80°C often improve coupling efficiency but risk pyrrolidine ring degradation. Monitor via TLC or LC-MS .
Q. How can the compound’s structure be validated using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm the presence of the ethylpyrrolidine group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.5 ppm for pyrrolidine protons) and sulfamoyl group (δ 7.8–8.2 ppm for aromatic protons adjacent to SO₂) .
- FT-IR : Look for sulfonamide N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfamoylbenzamide derivatives?
- Case Study : Conflicting IC₅₀ values in enzymatic assays may arise from:
- Assay Conditions : Variations in buffer pH or ionic strength affecting sulfamoyl group ionization .
- Stereochemical Factors : The ethylpyrrolidine group’s chirality (if present) can alter binding affinity. Use chiral HPLC to isolate enantiomers and test separately .
- Data Table :
| Study | IC₅₀ (nM) | Assay Conditions | Notes |
|---|---|---|---|
| A | 120 ± 15 | pH 7.4, 25°C | Racemic mixture |
| B | 45 ± 5 | pH 6.8, 37°C | (S)-enantiomer only |
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- In Silico Tools :
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using the pyrrolidine group’s logP (~1.8) and polar surface area (~90 Ų) .
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates metabolic stability (CYP3A4 susceptibility) and solubility (>50 µM in aqueous buffer ideal) .
- Validation : Cross-check predictions with in vitro hepatocyte clearance assays .
Q. How does the compound’s sulfamoyl group influence its interaction with biological targets?
- Mechanistic Insight :
- The sulfamoyl moiety acts as a hydrogen-bond acceptor, often binding to catalytic residues in enzymes (e.g., carbonic anhydrase).
- Mutagenesis Studies : Replace the sulfamoyl group with carboxylate; observe >10-fold reduction in inhibitory activity .
- Structural Data : X-ray crystallography of target-ligand complexes reveals precise binding geometry (e.g., sulfamoyl oxygen distances <3.0 Å from active-site histidine) .
Methodological Challenges and Solutions
Q. Why do yields drop significantly during scale-up synthesis, and how can this be mitigated?
- Root Cause Analysis :
- Heat Transfer Issues : Exothermic amide coupling at larger scales leads to side reactions. Use jacketed reactors with controlled cooling .
- Impurity Accumulation : Residual ethylpyrrolidine can form salts with sulfamoyl intermediates. Implement inline FTIR monitoring for real-time adjustments .
Q. How to address discrepancies in chromatographic purity assessments between labs?
- Standardization Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
